molecular formula C23H17F3N2O4 B2493182 3-(furan-2-yl)-2-(p-tolyl)-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005271-19-1

3-(furan-2-yl)-2-(p-tolyl)-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2493182
CAS RN: 1005271-19-1
M. Wt: 442.394
InChI Key: OSIPTGSIYCIGGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions, where precursor molecules undergo a series of transformations to form complex cyclic structures. For example, the [3+3]-cyclocondensation of dibenzoyl derivatives with aminofurans produces furo[2,3-b]pyridines, which share a similar approach to synthesizing compounds with intricate ring systems like the one (Antonov, Dmitriev, & Maslivets, 2021).

Molecular Structure Analysis

The structural exploration of compounds typically involves X-ray diffraction and DFT calculations to determine the favored isomer structures and optimize the molecular geometry. A study on a related compound revealed the diketo monomer as the favored tautomer isomer structure, highlighting the importance of structural determination in understanding chemical behavior (Prasad et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can result in a variety of structural and functional modifications. For instance, reactions with N-unsubstituted cyclic enamines show a different scheme characteristic of such interactions, leading to novel preparative methods for the synthesis of targeted molecules (Lindgren et al., 2013).

Physical Properties Analysis

The physical properties of related compounds, such as crystallinity and molecular orientation, significantly affect their application potential. A study on dibenzoyl-1H-pyrrole-2,3-dione derivatives indicated that their less crystalline thin films with disordered chain orientation can still achieve high mobility in organic thin film transistors, underscoring the impact of physical properties on material performance (Li et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for determining the compound's potential applications. The high thermal stability of related organic compounds in an open atmosphere, as demonstrated through spectral and thermal characterization, provides insights into the robustness of such molecules for various applications (Prasad et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex heterocyclic compounds, including those related to the specified compound, often involves multistep reactions that can include cycloaddition, oxidation, and functionalization steps. These methods can be used to create molecules with potential pharmacological activities, demonstrating the importance of these compounds in drug discovery and medicinal chemistry. For example, the synthesis of pyrrole- and furan-derived compounds has been extensively studied for their potential in creating biologically active molecules (Adams et al., 2005; Kollenz et al., 1972).

Potential Biological Activities

Compounds with structures similar to the one mentioned often exhibit a range of biological activities, making them valuable in the development of new therapeutic agents. For instance, pyrrole and furan derivatives have been investigated for their antibacterial and anti-inflammatory properties, highlighting the potential use of such compounds in treating various diseases (Hamed et al., 2020; Pyrroles as inhibitors of p38 kinase, S. D. de Laszlo et al., 1998).

properties

IUPAC Name

3-(furan-2-yl)-2-(4-methylphenyl)-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O4/c1-13-4-8-16(9-5-13)28-19(17-3-2-12-31-17)18-20(32-28)22(30)27(21(18)29)15-10-6-14(7-11-15)23(24,25)26/h2-12,18-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIPTGSIYCIGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-yl)-2-(p-tolyl)-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

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